

Navigating the Crystallographic Landscape of Substituted Quinolines: A Comparative Guide

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Compound of Interest

Compound Name: *Quinoline, 6-nitro-2-(1-piperidinylmethyl)-*

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In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, unveiled through single-crystal X-ray diffraction, dictates a compound's physical properties, its interactions with biological targets, and ultimately its efficacy and safety. This guide provides an in-depth comparative analysis of the crystallographic data for functionalized nitro-containing aromatic systems, with a specific focus on structures related to 6-nitro-2-(1-piperidinylmethyl)quinoline.

While a crystallographic information file (CIF) for the exact structure of 6-nitro-2-(1-piperidinylmethyl)quinoline is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), a comprehensive understanding of its expected solid-state behavior can be extrapolated from closely related, structurally determined analogues. This guide will leverage the available data for key surrogates to illuminate the influence of substituent placement and nature on crystal packing and molecular conformation.

A Tale of Two Motifs: The Closest Structural Analogue

The most informative publicly available crystal structure for our analysis is that of 5-Nitro-2-(piperidin-1-yl)benzaldehyde. This molecule shares the crucial nitro and piperidinyl functionalities, offering a strong foundation for understanding their interplay in the solid state. We will compare this structure with the parent nitroquinolines to deconstruct the contributions of each substituent.

Crystallographic Data at a Glance: A Comparative Table

Parameter	5-Nitro-2-(piperidin-1-yl)benzaldehyde	8-Nitroquinoline	6-Nitroquinoline
Formula	C ₁₂ H ₁₄ N ₂ O ₃	C ₉ H ₆ N ₂ O ₂	C ₉ H ₆ N ₂ O ₂
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P21/c	P21/c
a (Å)	5.686(2)	7.2421(11)	13.931(3)
b (Å)	10.102(5)	16.688(3)	3.8430(10)
c (Å)	10.221(4)	7.2089(11)	14.342(3)
α (°)	80.767(2)	90	90
β (°)	80.733(3)	114.086(4)	99.46(3)
γ (°)	86.034(2)	90	90
Volume (Å ³)	571.4(4)	795.4(2)	757.5(4)
Z	2	4	4
R-factor (R1)	0.045	0.045	Not reported
CCDC/COD ID			

Deconstructing the Crystal Packing: An Expert's Analysis

The data presented in the table above reveals significant differences in the crystal packing of these molecules, driven by their distinct functionalities.

The triclinic system of 5-Nitro-2-(piperidin-1-yl)benzaldehyde suggests a more complex packing arrangement, likely influenced by the bulky and flexible piperidinyll group, which disrupts the potential for higher symmetry. In its determined structure, the piperidine ring adopts a chair conformation, a common low-energy state.[1] The presence of both a hydrogen bond acceptor (the nitro group and the aldehyde oxygen) and the non-planar piperidinyll ring will lead to a packing dominated by van der Waals interactions and potentially weak C-H...O hydrogen bonds.

In contrast, 8-Nitroquinoline and 6-Nitroquinoline both crystallize in the monoclinic space group P21/c, a very common space group for organic molecules. This indicates a more efficient and symmetrical packing. The planarity of the quinoline ring system allows for significant π - π stacking interactions, which are a dominant force in the crystal packing of aromatic compounds. The position of the nitro group influences the specific nature of these interactions. For 8-nitroquinoline, the nitro group is sterically hindered by the adjacent nitrogen atom of the quinoline ring, which can lead to a twisting of the nitro group out of the plane of the aromatic ring.[2] This would affect the intermolecular interactions. The 6-nitro isomer, with the nitro group on the benzene ring portion of the quinoline, is less sterically hindered.

For the target molecule, 6-nitro-2-(1-piperidinylmethyl)quinoline, we can predict a crystal structure that is a hybrid of these observed trends. The planar 6-nitroquinoline core will likely favor π - π stacking, while the flexible and bulky 2-(1-piperidinylmethyl) substituent will introduce significant steric hindrance, likely preventing a highly symmetric packing arrangement and favoring a lower symmetry space group, possibly triclinic or a different monoclinic setting. The piperidinyll group, being a weak hydrogen bond acceptor, may also participate in weak intermolecular interactions.

The Path to Discovery: A Protocol for Crystal Structure Determination

For researchers aiming to elucidate the structure of novel compounds like 6-nitro-2-(1-piperidinylmethyl)quinoline, a systematic approach to single-crystal X-ray diffraction is

essential. The following protocol outlines the key steps, from crystal growth to structure refinement, emphasizing the rationale behind each decision.

I. Crystal Growth: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly true for crystallography. High-quality crystals are a prerequisite for a successful structure determination.

Step-by-Step Methodology:

- **Purification:** The starting material must be of the highest possible purity. Recrystallization or chromatography are essential to remove any impurities that could inhibit crystal growth or lead to disordered structures.
- **Solvent Selection:** A solvent screen is crucial. The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is key to obtaining well-ordered, single crystals.
- **Crystallization Technique:**
 - **Slow Evaporation:** A solution of the compound is allowed to evaporate slowly over several days to weeks. This is a simple and often effective method.
 - **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
 - **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled.

II. Data Collection: Capturing the Diffraction Pattern

Modern diffractometers have largely automated the data collection process, but a sound understanding of the underlying principles is still vital.

Step-by-Step Methodology:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection Strategy:** The diffractometer software will typically determine an optimal strategy for collecting a complete dataset, involving a series of rotations of the crystal in the X-ray beam.
- **Temperature Control:** Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

III. Structure Solution and Refinement: From Data to a 3D Model

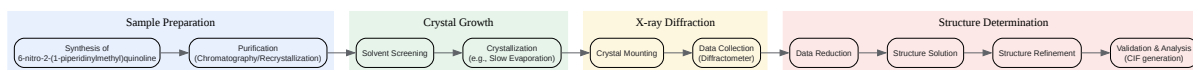
This is the computational part of the process, where the raw diffraction data is transformed into a molecular model.

Step-by-Step Methodology:

- **Data Reduction:** The raw diffraction images are processed to yield a list of reflection intensities.
- **Structure Solution:** The initial positions of the atoms are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

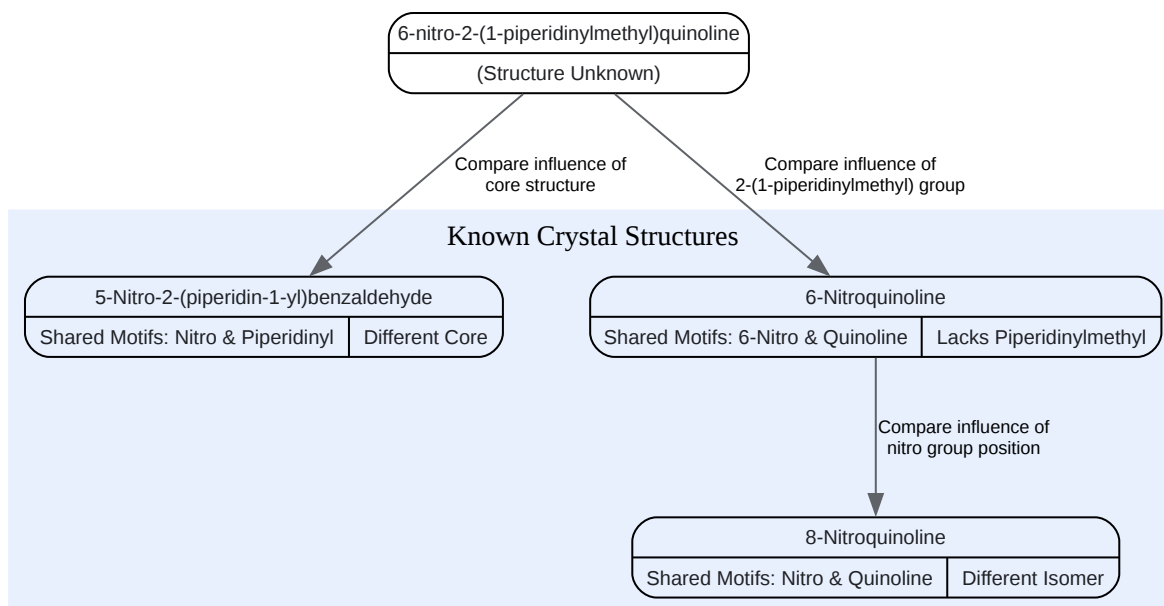
Visualizing the Process: From Lab Bench to Final Structure

The following diagrams illustrate the key workflows in obtaining and analyzing crystallographic data.



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Caption: Experimental workflow for the determination of a small molecule crystal structure.



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Caption: Logical relationship for the comparative analysis of related crystal structures.

References

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